molecular formula C11H13N3O B14446489 Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide CAS No. 78205-29-5

Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide

Cat. No.: B14446489
CAS No.: 78205-29-5
M. Wt: 203.24 g/mol
InChI Key: FRBGBWIKHGXGJC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is a compound that features a benzoic acid moiety linked to a hydrazide group through a 3,4-dihydro-2H-pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 4-aminobenzoic acid with 3,4-dihydro-2H-pyrrole-5-carboxylic acid hydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

78205-29-5

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide

InChI

InChI=1S/C11H13N3O/c15-11(9-5-2-1-3-6-9)14-13-10-7-4-8-12-10/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15)

InChI Key

FRBGBWIKHGXGJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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